5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride Subtype-selective α1A-adrenoceptor antagonist (pKi = 9.6 for human cloned α1A receptors). Displays 126- and 50-fold selectivity over human α1B and α1D receptors respectively. Active in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004338
InChI: InChI=1S/C20H25F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29);1H
SMILES: CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl
Molecular Formula: C20H26ClF3N4O3
Molecular Weight: 462.9 g/mol

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride

CAS No.:

Cat. No.: VC0004338

Molecular Formula: C20H26ClF3N4O3

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride -

Molecular Formula C20H26ClF3N4O3
Molecular Weight 462.9 g/mol
IUPAC Name 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C20H25F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29);1H
Standard InChI Key CWVABCXVOAVUJL-UHFFFAOYSA-N
SMILES CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl
Canonical SMILES CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

RS 100329 hydrochloride is a synthetic organic compound with the systematic IUPAC name 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione hydrochloride . Its molecular formula is C20H25F3N4O3·HCl, yielding a molecular weight of 462.9 g/mol . The compound’s CAS registry number is 232953-52-5, with additional synonyms including RS 100329 HCl and 5-methyl-3-(3-(4-(2-(2,2,2-trifluoroethoxy)phenyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione hydrochloride .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number232953-52-5
Molecular FormulaC20H25F3N4O3·HCl
Molecular Weight462.9 g/mol
IUPAC NameAs above
SynonymsRS 100329 HCl, RS100329 (hydrochloride)

Structural Analysis

The molecule comprises three distinct pharmacophoric elements:

  • Pyrimidine-2,4-dione core: A bicyclic heteroaromatic system providing rigidity and hydrogen-bonding capacity.

  • 3-(Piperazin-1-yl)propyl chain: A flexible linker incorporating a piperazine ring, enhancing solubility and receptor interaction.

  • 2-(2,2,2-Trifluoroethoxy)phenyl group: A lipophilic substituent with electron-withdrawing trifluoroethoxy moiety, critical for α1A-adrenoceptor affinity .

The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo pharmacological testing .

Synthesis and Manufacturing

Synthetic Pathway

RS 100329 hydrochloride is synthesized via a multi-step sequence involving:

  • Alkylation of 5-methylpyrimidine-2,4-dione: Reacting the core with 3-chloropropylpiperazine under basic conditions (K2CO3 in dimethylformamide) .

  • Coupling with 2-(2,2,2-trifluoroethoxy)phenol: Utilizing nucleophilic aromatic substitution to introduce the trifluoroethoxy group .

  • Salt formation: Treatment with hydrochloric acid to yield the final hydrochloride product .

Table 2: Synthesis Steps and Conditions

StepReagents/ConditionsIntermediateYieldReference
1K2CO3, DMF, 80°C3-(Piperazin-1-yl)propyl derivative~70%
2NaI, CH3CN, refluxTrifluoroethoxy adduct~65%
3HCl, methanolHydrochloride salt>95%

Analytical Characterization

The final product is validated via 1H/13C NMR, mass spectrometry, and HPLC purity assays (>99%) . Key spectral features include:

  • 1H NMR (DMSO-d6): δ 1.95 (s, 3H, CH3), 3.15–3.45 (m, 10H, piperazine and propyl chain), 4.75 (q, 2H, OCH2CF3) .

  • MS (ESI+): m/z 426.4 [M+H]+ (free base), 462.9 [M+Cl]− .

Pharmacological Profile

Mechanism of Action

RS 100329 hydrochloride is a potent and selective α1A-adrenoceptor antagonist, demonstrating high affinity for human cloned α1A receptors (pKi = 9.6) with 126- and 50-fold selectivity over α1B and α1D subtypes, respectively . This selectivity arises from steric complementarity between the trifluoroethoxy group and hydrophobic pockets in the α1A receptor’s ligand-binding domain .

Functional Activity

  • In vitro: Inhibits norepinephrine-induced contractions in rat vas deferens (EC50 = 3.2 nM) .

  • In vivo: Reduces blood pressure in hypertensive models via α1A blockade in vascular smooth muscle .

Table 3: Pharmacodynamic Data

ParameterValue (Mean ± SEM)Assay SystemReference
α1A pKi9.6 ± 0.2Human cloned receptors
α1B pKi7.5 ± 0.3Human cloned receptors
α1D pKi7.9 ± 0.1Human cloned receptors
Rat vas deferens EC503.2 nMEx vivo tissue bath

Biochemical Pathways and Therapeutic Implications

Modulation of Smooth Muscle Contraction

By antagonizing α1A-adrenoceptors, RS 100329 hydrochloride inhibits phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), reducing intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG) levels . This attenuates calcium release from sarcoplasmic reticulum, leading to smooth muscle relaxation in the prostate, bladder neck, and vasculature .

Comparative Analysis with Related Compounds

Versus Prazosin

Unlike the non-selective α1 antagonist prazosin (α1A/α1B/α1D pKi ≈ 8.5), RS 100329’s 126-fold α1A selectivity reduces off-target effects in tissues expressing α1B/D receptors (e.g., liver, brain) .

Versus Silodosin

Silodosin, another α1A-selective agent, shares similar potency (pKi = 9.8) but differs in pharmacokinetics due to RS 100329’s trifluoroethoxy group enhancing metabolic stability .

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